molecular formula C15H12N4O6 B11823878 N,N-bis(2-nitrophenyl)propanediamide

N,N-bis(2-nitrophenyl)propanediamide

Cat. No.: B11823878
M. Wt: 344.28 g/mol
InChI Key: JNQXBCQQPYGZQL-UHFFFAOYSA-N
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Description

N,N-bis(2-nitrophenyl)propanediamide is a chemical compound known for its unique structure and significant biological activity. It is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 356.34 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(2-nitrophenyl)propanediamide typically involves the reaction of 2-nitroaniline with malonic acid derivatives under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, which facilitates the formation of the amide bond. The reaction mixture is then heated to a specific temperature to ensure complete reaction and formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N,N-bis(2-nitrophenyl)propanediamide undergoes various types of chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Potassium permanganate in an acidic medium.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Nitroso or nitro derivatives.

    Substitution: Nitrated or halogenated aromatic rings.

Scientific Research Applications

N,N-bis(2-nitrophenyl)propanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-bis(2-nitrophenyl)propanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • N,N-bis(2-nitrophenyl)malonamide
  • N,N-bis(2-nitrophenyl)succinimide
  • N,N-bis(2-nitrophenyl)glutarimide

Uniqueness

N,N-bis(2-nitrophenyl)propanediamide is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its nitro groups and aromatic rings contribute to its biological activity and make it a valuable compound for various applications .

Properties

Molecular Formula

C15H12N4O6

Molecular Weight

344.28 g/mol

IUPAC Name

N',N'-bis(2-nitrophenyl)propanediamide

InChI

InChI=1S/C15H12N4O6/c16-14(20)9-15(21)17(10-5-1-3-7-12(10)18(22)23)11-6-2-4-8-13(11)19(24)25/h1-8H,9H2,(H2,16,20)

InChI Key

JNQXBCQQPYGZQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N(C2=CC=CC=C2[N+](=O)[O-])C(=O)CC(=O)N)[N+](=O)[O-]

Origin of Product

United States

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